molecular formula C17H15BrN2O3 B5423762 N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide

N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5423762
M. Wt: 375.2 g/mol
InChI Key: GKPZVICJWUNMQS-SDNWHVSQSA-N
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Description

N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the bromophenyl intermediate.

    Coupling with Furan-2-carboxylic Acid: The bromophenyl intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amide Formation: The resulting product is subjected to further reaction with prop-2-enylamine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide
  • N-[(E)-1-(4-fluorophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide
  • N-[(E)-1-(4-methylphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide

Uniqueness

N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chlorinated, fluorinated, or methylated analogs.

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-2-9-19-16(21)14(11-12-5-7-13(18)8-6-12)20-17(22)15-4-3-10-23-15/h2-8,10-11H,1,9H2,(H,19,21)(H,20,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPZVICJWUNMQS-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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